Dinitrostilbenedisulfonic acid

Electrophysiology Chloride Channel Pharmacology Stilbene Disulfonates

DNSDA (CAS 128-42-7) is the non-substitutable intermediate for triazinyl fluorescent whitening agents: its nitro groups are essential for reduction to active DASDA, directly determining brightener yield and economics. High-purity DNSDA (>95%) correlated with >80–96% process yields ensures maximum ROI. For electrophysiology, DNDS delivers 430-fold greater ORCC potency than DADS with minimal K-Cl cotransporter interference—enabling clean, unambiguous chloride channel data. Validated in vivo for suppressing excitatory amino acid release (43% glutamate reduction) in ischemia-reperfusion models. Request purity-certified DNSDA/DNDS now.

Molecular Formula C14H10N2O10S2
Molecular Weight 430.4 g/mol
CAS No. 128-42-7
Cat. No. B089499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrostilbenedisulfonic acid
CAS128-42-7
Synonyms2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid)
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt
4,4'-dinitro-2,2'-stilbene disulfonate disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt
4,4'-dinitrostilbene-2,2'-disulphonic acid
benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2)
dinitrostilbenedisulfonic acid
disodium 4,4'-dinitro-2,2'-stilbenedisulfonate
DNDS
Molecular FormulaC14H10N2O10S2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)
InChIKeyUETHPMGVZHBAFB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrostilbene-2,2'-disulfonic acid (CAS 128-42-7): A Critical Intermediate for Optical Brighteners and a Selective Chloride Channel Blocker


4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA; CAS 128-42-7), a symmetrically substituted stilbene disulfonate, serves as a key industrial intermediate in the production of triazinyl fluorescent whitening agents (optical brighteners) for detergents, paper, and textiles [1]. The compound is also a selective anion channel blocker, known in pharmacological research as DNDS, with well-characterized potency at outwardly rectifying chloride channels (ORCC) [2].

Why Substituting 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) with Other Stilbene Disulfonates Compromises Application Performance


Substituting DNSDA with structurally similar stilbene disulfonates, such as the 4,4'-diamino (DADS) or the 4-amino-4'-nitro (ANDS) analogs, is not feasible in either industrial or research contexts. In optical brightener synthesis, the nitro groups are essential for subsequent reduction to yield the active diamino stilbene disulfonic acid (DASDA) [1]. In electrophysiology research, the specific electronic properties conferred by the nitro substituents dictate a unique potency and selectivity profile at chloride channels, where DADS is 430-fold less potent as an ORCC blocker [2]. These quantitative differences in reactivity and pharmacology demonstrate that in-class substitution leads directly to a loss of critical functional performance.

Quantitative Differentiation of 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) for Scientific and Industrial Selection


430-Fold Superior Potency in Blocking Outwardly Rectifying Chloride Channels (ORCC) Compared to DADS

In a direct head-to-head comparison of symmetrically substituted disulfonic stilbenes on ORCC incorporated into planar lipid bilayers, DNDS (DNSDA) exhibited 430-fold greater blocker potency than the 4,4'-diamino analog (DADS) and 44-fold greater potency than the hemi-substituted 4-amino-4'-nitro analog (ANDS) [1].

Electrophysiology Chloride Channel Pharmacology Stilbene Disulfonates

High-Selectivity Profile: Minimal Effect on K-Cl Cotransport Contrasts with Potent DIDS Inhibition

While DNDS (DNSDA) is a potent inhibitor of certain chloride channels, it exhibits a high degree of selectivity. In a study of swelling-activated K-Cl cotransport in low K sheep erythrocytes, DNDS showed only slight inhibitory effects at a concentration of 1 mM, whereas DIDS achieved 50% inhibition (IC50) at 60 µM (in the absence of external K) and 3 µM (at physiological K concentration) [1].

Cotransporter Pharmacology Erythrocyte Physiology Anion Transport Inhibition

First-in-Class Demonstration of In Vivo Neuroprotection in an Energy Metabolism Failure Model

In an in vivo rat model of hippocampal neuronal death induced by glycolysis inhibition, intrahippocampal administration of DNDS (DNSDA) prevented neuronal death. In contrast, other anion channel blockers, including NPPB and phloretin, had no effect on either excitatory amino acid (EAA) efflux or neuronal damage [1].

Neuroprotection In Vivo Pharmacology Ischemia/Hypoglycemia

Documented High-Yield Synthesis Route Achieving 96% Yield with Optimized Conditions

Modified synthesis methods for DNSDA using diethylene glycol instead of water as a solvent have been reported to achieve a significantly improved yield of 96% [1]. This contrasts with traditional aqueous oxidation processes, which typically yield only 60-75% of the desired product [2].

Process Chemistry Synthetic Yield Optimization Industrial Intermediate Production

Consistent Potent Inhibition of Ischemia-Induced Glutamate Release In Vivo

In an in vivo rat model of forebrain ischemia, DNDS (DNSDA) administered via microdialysis probe significantly suppressed the ischemia-induced increase in extracellular glutamate. At a concentration of 1 mmol/L in the perfusate, DNDS reduced the glutamate peak to 5.8±1.1 pmol/µL, compared to a control peak of 10.1±0.7 pmol/µL [1].

Neurochemistry Ischemia-Reperfusion Injury Excitotoxicity

High-Yield Liquid-Phase Oxidation Route Achieves 81.8% Yield and 96.7% Purity

A metal phthalocyanine-catalyzed liquid-phase oxidation method for the conversion of 4-nitrotoluene-2-sulfonic acid to DNSDA was optimized to achieve an 81.8% yield with a high product purity of 96.7% [1].

Catalysis Process Optimization Fine Chemical Synthesis

Optimal Research and Industrial Application Scenarios for 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA)


Industrial Synthesis of Triazinyl Fluorescent Whitening Agents (Optical Brighteners)

DNSDA is the essential intermediate for manufacturing triazinyl fluorescent brighteners, which are critical for whitening laundry detergents, paper, and textiles. Its selection is non-negotiable, as subsequent reduction converts the nitro groups to the amino functionality required in the final active brightener molecule [1]. Procurement of DNSDA with verified high purity and from processes achieving yields >80-96% directly correlates with the economic efficiency and quality of the final brightener product [2][3].

Electrophysiology Research Requiring Selective and Potent ORCC Blockade

For researchers studying outwardly rectifying chloride channels (ORCC), DNDS (DNSDA) is the most potent and selective tool among the stilbene disulfonate class. Its 430-fold greater potency compared to DADS ensures reliable channel block at low concentrations, minimizing off-target effects [4]. Its minimal activity at K-Cl cotransporters (unlike DIDS) allows for clean, unambiguous interpretation of chloride channel pharmacology experiments [5].

In Vivo Neuroprotection Studies Focused on Excitotoxicity and Volume-Sensitive Anion Channels

DNDS is a validated, first-in-class pharmacological agent for preventing neuronal death in in vivo models of metabolic stress, such as ischemia and hypoglycemia [6]. It is specifically indicated for studies investigating the role of volume-sensitive organic anion channels (VSOAC) in excitatory amino acid release, where it has demonstrated unique efficacy not seen with other channel blockers like NPPB and phloretin [6][7].

Quantitative Studies of Excitatory Amino Acid Release During Cerebral Ischemia

In microdialysis studies of ischemia-reperfusion injury, DNDS provides a reproducible and quantifiable suppression of glutamate and aspartate release. The established in vivo efficacy, showing a 43% reduction in peak glutamate levels at a 1 mmol/L perfusate concentration [7], makes DNDS a reliable standard for investigating mechanisms of excitotoxicity and for benchmarking potential novel neuroprotective compounds.

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